molecular formula C10H21N3O4 B2535560 N,N-Diethyl-4-piperidinecarboxamide nitrate CAS No. 1269054-03-6

N,N-Diethyl-4-piperidinecarboxamide nitrate

Cat. No. B2535560
CAS RN: 1269054-03-6
M. Wt: 247.295
InChI Key: MEAWOBDOKAMJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-4-piperidinecarboxamide nitrate is a synthetic organic compound . It does not contain any toxic metallic elements . The compound is highly specific for several parasites .


Molecular Structure Analysis

The molecular formula of N,N-Diethyl-4-piperidinecarboxamide nitrate is C10H21N3O4 . The InChI code is 1S/C10H20N2O.ClH/c1-3-12(4-2)10(13)9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3;1H .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as N,N-Diethyl-4-piperidinecarboxamide nitrate, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The derivatives of piperidine have been used in the discovery and biological evaluation of potential drugs .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including N,N-Diethyl-4-piperidinecarboxamide nitrate, is an important task of modern organic chemistry . These compounds represent one of the most important synthetic medicinal blocks for drug construction .

Intramolecular Reactions

N,N-Diethyl-4-piperidinecarboxamide nitrate can be involved in intramolecular reactions leading to the formation of various piperidine derivatives . These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Intermolecular Reactions

This compound can also participate in intermolecular reactions, contributing to the formation of various piperidine derivatives . These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Targeting DNA Gyrase

Piperidine-4-carboxamides, including N,N-Diethyl-4-piperidinecarboxamide nitrate, can be used to target DNA gyrase . DNA gyrase is an essential bacterial enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA.

Multicomponent Reactions

N,N-Diethyl-4-piperidinecarboxamide nitrate can be used in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .

properties

IUPAC Name

N,N-diethylpiperidine-4-carboxamide;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.HNO3/c1-3-12(4-2)10(13)9-5-7-11-8-6-9;2-1(3)4/h9,11H,3-8H2,1-2H3;(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAWOBDOKAMJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCNCC1.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-piperidinecarboxamide nitrate

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